molecular formula C20H21ClN4OS2 B2822241 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1396870-09-9

2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No. B2822241
CAS RN: 1396870-09-9
M. Wt: 432.99
InChI Key: PHDUKMRSAVOVFF-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of thiadiazole compounds and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have developed novel thiadiazole systems, including structures similar to 2-((3-Chlorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole, demonstrating antimicrobial properties. The synthesis process often involves condensation and alkylation reactions to yield derivatives with potential as antimicrobial agents. These compounds have been screened against various bacteria and fungi, showing promising results in inhibiting microbial growth (Hamama et al., 2017).

Antibacterial Activity

A study on imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride derivatives highlighted the synthesis and antibacterial activity of fused heterocyclic thiadiazole compounds. The introduction of polar groups into these compounds resulted in enhanced antibacterial activity, suggesting their potential for further investigation in drug development (Guo-qiang Hu et al., 2008).

Biological Activities of Thiadiazole Amide Derivatives

Novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized and evaluated for their biological activities. Some of these compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, a plant pathogen, and showed antiviral activity against tobacco mosaic virus, indicating their potential for agricultural applications (Z. Xia, 2015).

Nematocidal Activity

The development of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety has been reported, showing significant nematocidal activity against Bursaphelenchus xylophilus, the causative agent of pine wilt disease. This research suggests the potential of these compounds as lead structures for the development of new nematicides (Dan Liu et al., 2022).

Antitumor Evaluation

Research into N-substituted-2-amino-1,3,4-thiadiazoles, which share structural similarities with the compound , has shown that these derivatives possess promising antitumor and antioxidant activities. This highlights the potential of thiadiazole derivatives in the development of new anticancer therapies (W. Hamama et al., 2013).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS2/c1-26-18-8-3-2-7-17(18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-5-4-6-16(21)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDUKMRSAVOVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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